molecular formula C12H11ClN4O2 B14624480 N'-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide CAS No. 54711-63-6

N'-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide

Cat. No.: B14624480
CAS No.: 54711-63-6
M. Wt: 278.69 g/mol
InChI Key: YPIRWPCEGISXLN-UHFFFAOYSA-N
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Description

N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide is a synthetic organic compound that features a benzoyloxy group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide typically involves the formation of an N–O bond via the oxidation of amines with benzoyl peroxide. This method is efficient and avoids the formation of undesirable C–N bonds (amides). The reaction conditions often include a significant amount of water in combination with cesium carbonate (Cs₂CO₃) to achieve high selectivity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates like benzoyl peroxide.

Chemical Reactions Analysis

Types of Reactions

N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the benzoyloxy group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxamic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide involves the formation of reactive intermediates that interact with molecular targets. The benzoyloxy group can generate benzoyloxy radicals upon cleavage, which can then interact with proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide is unique due to the presence of both the benzoyloxy and imidazole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

54711-63-6

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

[[amino-(5-chloro-3-methylimidazol-4-yl)methylidene]amino] benzoate

InChI

InChI=1S/C12H11ClN4O2/c1-17-7-15-10(13)9(17)11(14)16-19-12(18)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,16)

InChI Key

YPIRWPCEGISXLN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C(=NOC(=O)C2=CC=CC=C2)N)Cl

Origin of Product

United States

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